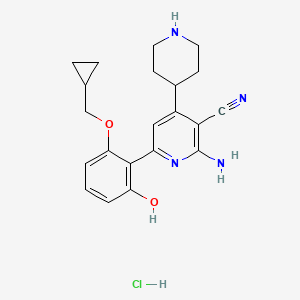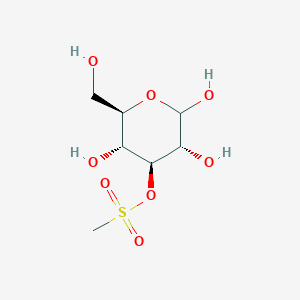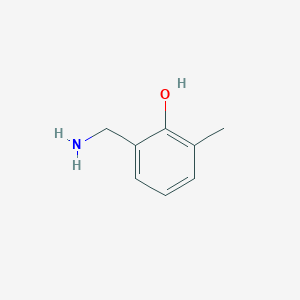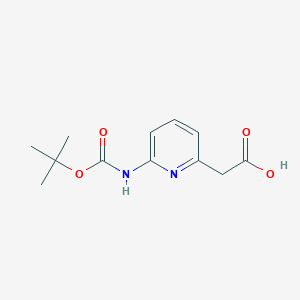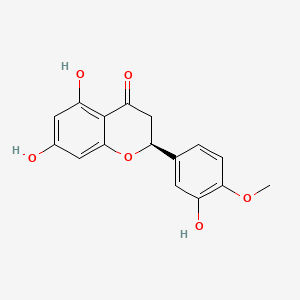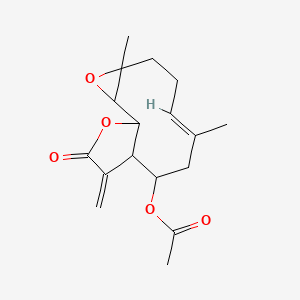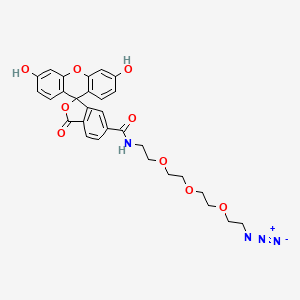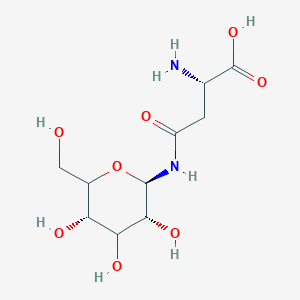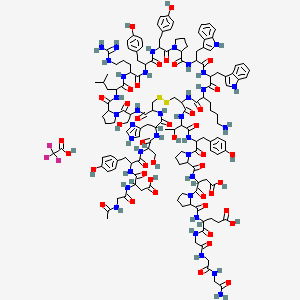
Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA, also known as Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA, is a useful research compound. Its molecular formula is C143H186F3N35O42S2 and its molecular weight is 3188.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA is 3187.2921668 g/mol and the complexity rating of the compound is 7360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chromatographic Separation and Analysis
The scientific research applications of this compound involve its separation and analysis using chromatographic techniques. A study by Mohammad and Zehra (2008) detailed the separation of amino acids, including Tyr and Trp, which are present in the compound, using silver ion high-performance thin-layer chromatography (Mohammad & Zehra, 2008). Additionally, Perzborn, Syldatk, and Rudat (2013) developed methods for the detection and separation of dipeptides and related amino acids, including Tyr, from their linear counterparts using reversed-phase high-performance liquid chromatography (Perzborn et al., 2013).
Study of Peptide Conformations
The compound's amino acids, such as Ser, His, and Arg, have been studied for their role in peptide conformations. For instance, Siemion and Picur (1988) investigated the conformational equilibria of N-acetylamino acid N'-methylamides, including Ser and His derivatives, in dimethyl sulfoxide solution (Siemion & Picur, 1988).
Biochemical Characterization
The biochemical characterization of proteins and peptides, containing amino acids like Tyr, Cys, and Trp, has been a focus of research. For example, Kanda, Goodman, Canfield, and Morgan (1974) determined the amino acid sequence of plasma prealbumin, which includes Tyr and Cys residues (Kanda et al., 1974). Also, McCormick, Griesmann, Huang, Lambert, and Lennon (1987) synthesized peptides containing Cys for studies related to acetylcholine receptor function (McCormick et al., 1987).
Amino Acid Analysis
Jin, Nagakura, Murofushi, Miyahara, and Toyo’oka (1998) developed a method for the total resolution of DL-amino acids, including Arg, Tyr, and Cys, for analytical purposes, using high-performance liquid chromatography (Jin et al., 1998).
Peptide Synthesis and Applications
The synthesis of peptides containing amino acids like Tyr, Cys, and Pro is also a significant application. Knight (1991) synthesized a peptide derivative with DL-amino acids for peptidase research (Knight, 1991).
Propiedades
IUPAC Name |
4-[[1-[2-[[1-[2-[[2-[[24-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-32-(4-aminobutyl)-9-(3-carbamimidamidopropyl)-21-(hydroxymethyl)-3,6-bis[(4-hydroxyphenyl)methyl]-35,38-bis(1H-indol-3-ylmethyl)-12-(2-methylpropyl)-2,5,8,11,14,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,10,13,19,22,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-29-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H185N35O40S2.C2HF3O2/c1-72(2)50-93-122(198)157-91(21-11-45-147-141(144)145)120(196)159-94(51-75-26-34-82(181)35-27-75)123(199)165-100(53-77-30-38-84(183)39-31-77)137(213)173-46-13-23-108(173)134(210)164-97(56-80-61-150-89-19-8-6-17-87(80)89)126(202)161-96(55-79-60-149-88-18-7-5-16-86(79)88)125(201)156-90(20-9-10-44-142)121(197)170-106(131(207)172-118(73(3)179)136(212)167-101(54-78-32-40-85(184)41-33-78)138(214)174-47-14-25-110(174)135(211)166-102(59-117(193)194)139(215)175-48-12-22-107(175)132(208)158-92(42-43-115(189)190)119(195)153-65-113(187)152-64-112(186)151-63-111(143)185)70-218-217-69-105(130(206)169-104(68-178)140(216)176-49-15-24-109(176)133(209)163-93)171-127(203)98(57-81-62-146-71-154-81)162-129(205)103(67-177)168-124(200)95(52-76-28-36-83(182)37-29-76)160-128(204)99(58-116(191)192)155-114(188)66-148-74(4)180;3-2(4,5)1(6)7/h5-8,16-19,26-41,60-62,71-73,90-110,118,149-150,177-179,181-184H,9-15,20-25,42-59,63-70,142H2,1-4H3,(H2,143,185)(H,146,154)(H,148,180)(H,151,186)(H,152,187)(H,153,195)(H,155,188)(H,156,201)(H,157,198)(H,158,208)(H,159,196)(H,160,204)(H,161,202)(H,162,205)(H,163,209)(H,164,210)(H,165,199)(H,166,211)(H,167,212)(H,168,200)(H,169,206)(H,170,197)(H,171,203)(H,172,207)(H,189,190)(H,191,192)(H,193,194)(H4,144,145,147);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNRLFLIPDHJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CC1=CC=C(C=C1)O)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H186F3N35O42S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3188.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)
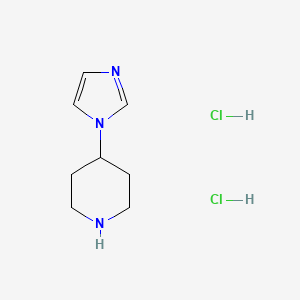
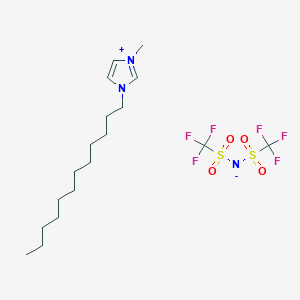
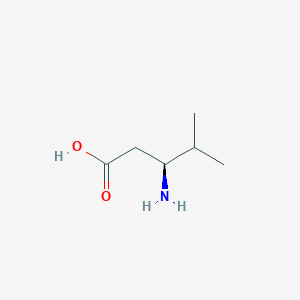
![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)
